Menthone-8-thioacetate, trans-

Description

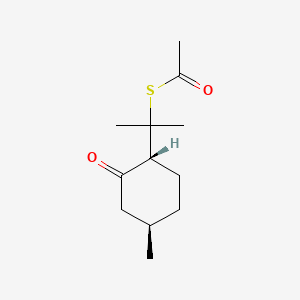

Chemical Classification and Structural Context within Menthane Monoterpenoids

Menthone-8-thioacetate, trans- is classified as a thioacetate (B1230152) ester of a menthone derivative. ontosight.ai Its chemical structure is based on the p-menthane (B155814) skeleton, a defining feature of menthane monoterpenoids. This framework consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group.

The IUPAC name for this compound is S-[1-methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate. ontosight.aichemicalbook.com The "trans-" designation in its name refers to the stereochemical arrangement of the substituents on the cyclohexane ring, indicating their relative spatial orientation. ontosight.ai This specific isomeric form is crucial as it dictates the molecule's three-dimensional shape and, consequently, its chemical and physical properties.

The core structure is derived from menthone, a naturally occurring monoterpene ketone. The addition of a thioacetate group at the 8-position of the p-menthane structure gives rise to Menthone-8-thioacetate. ontosight.ai This modification introduces a sulfur atom, which significantly influences the compound's reactivity and potential applications.

Below is a table summarizing the key chemical identifiers for Menthone-8-thioacetate, trans-.

| Identifier | Value |

| CAS Number | 94293-57-9 chemsrc.com |

| Molecular Formula | C₁₂H₂₀O₂S chemsrc.comnih.gov |

| Molecular Weight | 228.35 g/mol chemicalbook.comnih.gov |

| IUPAC Name | S-[1-methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate chemicalbook.com |

| InChI Key | AMXPURQVAMENCC-PSASIEDQSA-N nih.gov |

Significance in Modern Organic Synthesis and Research

Menthone-8-thioacetate, trans- holds significance in modern organic synthesis primarily as an intermediate and a building block for more complex molecules. ontosight.ai Its synthesis is typically achieved through the reaction of a menthone derivative with thioacetic acid or one of its derivatives. ontosight.ai Patented methods for synthesizing both cis- and trans-isomers of menthone-8-thioacetate highlight its relevance in chemical manufacturing, aiming for high yields and minimal isomeric impurities. patsnap.com

In the realm of research, the unique structure of Menthone-8-thioacetate, trans-, particularly its stereochemistry, makes it a valuable subject for studies in asymmetric synthesis. ontosight.ai Asymmetric synthesis is a critical area of organic chemistry focused on the creation of chiral molecules, which is of paramount importance in the development of new chemical entities.

The presence of the thioacetate group provides a reactive handle for a variety of chemical transformations. Thioacetates can be hydrolyzed to the corresponding thiols, which are themselves important functional groups in organic chemistry. These thiols can participate in a range of reactions, including nucleophilic additions and the formation of disulfides.

While extensive research into the specific applications of Menthone-8-thioacetate, trans- is ongoing, related compounds containing both a menthone scaffold and a sulfur-containing functional group are being explored for their potential utility. ontosight.ai The study of such molecules contributes to a broader understanding of structure-activity relationships and can pave the way for the design of novel compounds with desired properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

57074-34-7 |

|---|---|

Molecular Formula |

C12H20O2S |

Molecular Weight |

228.35 g/mol |

IUPAC Name |

S-[2-[(1R,4R)-4-methyl-2-oxocyclohexyl]propan-2-yl] ethanethioate |

InChI |

InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3/t8-,10-/m1/s1 |

InChI Key |

AMXPURQVAMENCC-PSASIEDQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](C(=O)C1)C(C)(C)SC(=O)C |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)(C)SC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Identification

Presence in Essential Oils of Agathosma betulina (Buchu Leaf Oil)

Agathosma betulina, or round leaf buchu, is one of the primary species of commercial interest for the production of buchu essential oil. ecostore.com The oil's complex chemical profile includes a variety of monoterpenes and their derivatives. Notably, the presence of sulfur-containing compounds, though often in minor quantities, is crucial to the oil's distinctive organoleptic properties. researchgate.netrooibostee.shop Among these, trans-Menthone-8-thioacetate has been identified as a component. tandfonline.comcabidigitallibrary.org Its presence, along with other related sulfur compounds, imparts the characteristic blackcurrant or "catty" note that is highly valued in the flavor and fragrance industries. researchgate.netacs.org

The essential oil of a related species, Agathosma crenulata, has been found to contain considerable quantities of trans-8-acetylthio-p-menthan-3-one, a synonym for trans-Menthone-8-thioacetate, at around 7%. tandfonline.comcabidigitallibrary.org In contrast, the oil from Agathosma betulina is typically characterized by higher concentrations of other compounds like isomenthone (B49636) and diosphenol. cabidigitallibrary.orgtinkturenpresse.de However, trans-Menthone-8-thioacetate is still a recognized, albeit minor, constituent of A. betulina oil. nih.govtandfonline.com

Historical Context of Natural Identification

The scientific investigation into the chemical composition of buchu leaf oil dates back several decades. Early research focused on identifying the major components responsible for its aroma and traditional uses. nih.gov The identification of sulfur-containing compounds marked a significant step in understanding the oil's unique flavor profile.

In 1975, a comprehensive analysis by Kaiser et al. identified over 120 components in buchu leaf oil, including 8-acetylthio-p-menthan-3-one, which is another name for Menthone-8-thioacetate. nih.gov This study was pivotal in revealing the complexity of the oil and the presence of these important sulfurous molecules. Subsequent research has continued to refine our understanding of the specific isomers and their relative abundance within the oil. nih.govtandfonline.com The development of advanced analytical techniques, such as gas chromatography coupled with mass spectrometry (GC-MS), has been instrumental in the precise identification and characterization of trace components like trans-Menthone-8-thioacetate. nih.govcabidigitallibrary.org

Quantitative Analysis in Natural Extracts

Quantitative analysis of buchu leaf oil reveals that the concentration of trans-Menthone-8-thioacetate can vary. In a 2022 analysis of six batches of essential oil from Agathosma betulina, the content of trans-Menthone-8-thioacetate, expressed as a percentage of the total chromatographic area, had a mean of 0.28%, with a range of 0.27% to 0.29%. nih.gov

Another source indicates that the concentration of acetylthiomenthone (a broader category that would include the trans- isomer) in Agathosma betulina oil is typically less than 0.5%. ultranl.com In contrast, the essential oil of Agathosma crenulata can contain significantly higher amounts, with one study reporting 6.83% of trans-8-acetylthio-p-menthan-3-one. cabidigitallibrary.org This highlights the chemical distinctions between different species of buchu.

The following table summarizes the quantitative findings for Menthone-8-thioacetate and related compounds in Agathosma species from various studies.

| Plant Species | Compound Name | Concentration (% of Oil) | Reference |

| Agathosma betulina | trans-Menthone-8-thioacetate | 0.27 - 0.29 | nih.gov |

| Agathosma betulina | Acetylthiomenthone | < 0.5 | ultranl.com |

| Agathosma crenulata | trans-8-acetylthio-p-menthan-3-one | 7 | tandfonline.com |

| Agathosma crenulata | trans-8-acetylthio-p-menthan-3-one | 6.83 | cabidigitallibrary.org |

Stereochemistry and Isomerism of Menthone 8 Thioacetate, Trans

Absolute and Relative Stereochemical Configurations

The stereochemistry of menthone-8-thioacetate, trans- is complex due to the presence of multiple stereocenters. The absolute configuration describes the precise three-dimensional arrangement of atoms at these chiral centers, while the relative configuration refers to the spatial relationship between them. iupac.org The specific enantiomeric form of trans-menthone-8-thioacetate is designated by descriptors such as (1R,4R) or (1S,4S), indicating the absolute configuration at the C1 and C4 positions of the p-menthane (B155814) ring structure. nih.govontosight.ai For instance, the IUPAC name Ethanethioic acid, S-(1-methyl-1-((1R,4R)-4-methyl-2-oxocyclohexyl)ethyl) ester, rel- specifies the relative stereochemistry. ncats.io

The determination of absolute and relative configurations is crucial as it dictates the molecule's interaction with other chiral molecules, including biological receptors, which can significantly influence its sensory and biological properties. Different stereoisomers of related menthone derivatives have been shown to possess distinct sensory characteristics. d-nb.info The synthesis of specific stereoisomers often employs chiral starting materials or catalysts to control the stereochemical outcome. mdpi.comscielo.br For example, boron enolates derived from menthone have been utilized in asymmetric synthesis to achieve high levels of stereocontrol. scielo.brlookchem.com

Table 1: Stereochemical Descriptors for Menthone-8-thioacetate Isomers

| Stereochemical Descriptor | Configuration |

|---|---|

| (1R,4R) | Absolute |

| (1S,4S) | Absolute |

| (1R,4S) | Absolute |

| (1S,4R) | Absolute |

| trans- | Relative |

| cis- | Relative |

| rel- | Relative |

Diastereomeric Forms: cis- and trans-Menthone-8-thioacetate

Menthone-8-thioacetate exists as two primary diastereomeric forms: cis and trans. This isomerism arises from the relative orientation of the substituents on the cyclohexane (B81311) ring. In the trans isomer, the groups at C1 (a methyl group) and C4 (an isopropylthioacetate group) are on opposite sides of the ring's plane. Conversely, in the cis isomer, these groups are on the same side.

Table 2: Comparison of cis- and trans-Menthone-8-thioacetate

| Property | cis-Menthone-8-thioacetate | trans-Menthone-8-thioacetate |

|---|---|---|

| Relative Stereochemistry | Substituents at C1 and C4 on the same side of the ring. | Substituents at C1 and C4 on opposite sides of the ring. |

| IUPAC Name Example | S-(1-methyl-1-((1R,4S)-4-methyl-2-oxocyclohexyl)ethyl) ethanethioate. | Ethanethioic acid, S-(1-methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ester, trans-(±)-. ontosight.ai |

Stereocenter Characterization

Trans-Menthone-8-thioacetate possesses two defined stereocenters at positions C1 and C4 of the cyclohexane ring. nih.govncats.io The characterization of these stereocenters is fundamental to defining the specific stereoisomer. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to each stereocenter. For example, the (1S,4R) and (1R,4S) configurations represent specific spatial arrangements of the substituents around these chiral carbons. ncats.io

The stereochemistry of the molecule is often designated as (±)-trans, indicating a racemic mixture of the (1R,4R) and (1S,4S) enantiomers. ncats.io The precise stereochemical assignment is critical as it influences the molecule's optical activity and biological interactions. nih.gov The synthesis of enantiomerically pure forms often requires stereoselective synthetic methods or chiral resolution techniques. mdpi.com

Stereochemical Analysis in Complex Mixtures

The analysis of trans-menthone-8-thioacetate within complex mixtures, such as those found in natural extracts or synthetic reaction products, requires sophisticated analytical techniques. The presence of multiple stereoisomers can complicate analysis, necessitating methods capable of resolving and quantifying each component. d-nb.info

Chromatographic techniques, particularly gas chromatography (GC), are often employed for the separation of diastereomers like the cis and trans forms. When coupled with mass spectrometry (GC-MS), it allows for the identification and quantification of individual stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis, as the chemical shifts and coupling constants can differ between diastereomers. d-nb.info For instance, it has been noted that the chemical shifts of the cis forms of related compounds are found at a higher field than the corresponding signals of the trans forms. d-nb.info The development of synthetic methods that produce a single or a majority of one diastereomer is often a key research goal to simplify purification and analysis. mdpi.comresearchgate.net

Synthetic Methodologies for Menthone 8 Thioacetate, Trans

Direct Synthesis Routes

The most direct and commonly employed method for synthesizing Menthone-8-thioacetate, trans- involves the acetylation of its corresponding thiol precursor, para-Mentha-8-thiolone.

This synthetic approach is characterized by the direct conversion of para-Mentha-8-thiolone to the target thioacetate (B1230152) through a reaction with an acetylating agent. The process is efficient, yielding the desired product with minimal isomer formation smolecule.com.

The acetylation reaction is effectively catalyzed by anhydrous sodium acetate. google.com The catalyst's role is crucial in facilitating the transfer of the acetyl group from the acetylating agent to the sulfur atom of the thiolone. The amount of anhydrous sodium acetate used is typically between 0.1% and 1% of the total reactant weight google.com.

The synthesis is carried out by treating para-Mentha-8-thiolone with acetic anhydride (B1165640) smolecule.comgoogle.com. The reaction is conducted under vacuum at temperatures ranging from 80 to 140 °C, with a more specific range of 100-120 °C often being utilized smolecule.comgoogle.com. A key aspect of the reaction conditions is the continuous distillation of the acetic acid that is generated during the process. The reaction is monitored, for instance by gas chromatography (GC), and is typically complete within 20 to 40 hours, or until the concentration of the starting material, 8-thio-menthone, is below 1% google.com.

Table 1: Reaction Conditions for Acetylation of para-Mentha-8-thiolone

| Parameter | Value |

|---|---|

| Starting Material | para-Mentha-8-thiolone |

| Acetylating Agent | Acetic Anhydride |

| Catalyst | Anhydrous Sodium Acetate |

| Temperature | 80 - 140 °C |

| Reaction Time | 20 - 40 hours |

Upon completion of the acetylation reaction, the resulting mixture undergoes a purification process to isolate the Menthone-8-thioacetate, trans-. The initial step involves neutralization of the reaction mixture, which is achieved by washing with an aqueous solution of sodium carbonate smolecule.comgoogle.com. This is followed by fractional distillation to separate the desired product from any remaining impurities and unreacted reagents, ultimately yielding the purified thioacetate smolecule.comgoogle.com.

Acetylation of para-Mentha-8-thiolone

Indirect Routes and Precursor Transformations (Contextual from Monoterpene Thiol/Thioacetate Synthesis)

A well-established indirect method for the synthesis of monoterpene thioacetates involves a two-step process starting from a corresponding alcohol nih.govencyclopedia.pub. This route proceeds through a tosylate intermediate.

The first step is the conversion of the alcohol to a tosylate. For example, a monoterpene alcohol like menthol (B31143) can be reacted with p-toluenesulfonyl chloride (p-TsCl) in a solvent such as pyridine to form the tosylate ester nih.govencyclopedia.pub.

In the second step, the tosylate group, which is an excellent leaving group, is displaced by a thioacetate nucleophile. This is typically achieved by heating the tosylate with a source of thioacetate ions, such as potassium thioacetate (AcSK) or by using thioacetic acid nih.govencyclopedia.pub. This nucleophilic substitution reaction proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the chiral center where the substitution occurs nih.govencyclopedia.pub. This general methodology has been successfully applied to the synthesis of various monoterpene thioacetates, which can then serve as precursors to the corresponding thiols upon reduction nih.govencyclopedia.pubresearchgate.net.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Menthone-8-thioacetate, trans- |

| para-Mentha-8-thiolone |

| Acetic anhydride |

| Sodium acetate |

| Acetic acid |

| Sodium carbonate |

| Menthol |

| p-toluenesulfonyl chloride |

| Pyridine |

| Potassium thioacetate |

Thiol-Ene Addition Chemistry

Thiol-ene reactions represent a powerful method for the formation of carbon-sulfur bonds and can be applied to the synthesis of terpene thioacetates. This reaction involves the addition of a thiol, in this case, thioacetic acid (AcSH), across a carbon-carbon double bond of an alkene. The reaction can proceed via two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org

The free-radical pathway is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical (AcS•). wikipedia.org This radical then adds to an alkene in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate. A subsequent chain-transfer step with another molecule of thioacetic acid yields the thioacetate product and regenerates the thiyl radical, propagating the chain reaction. wikipedia.orgnih.gov Photochemical addition of thioacetic acid has been successfully used in the synthesis of other terpene-derived thioacetates. For instance, the reaction with (−)-sabinene yields a mixture of bicyclic and unsaturated thioacetates. encyclopedia.pub

A plausible synthetic route to Menthone-8-thioacetate using this chemistry would involve the thiol-ene addition of thioacetic acid to an unsaturated precursor such as pulegone (B1678340). Pulegone possesses an endocyclic double bond that could react under radical conditions to install the thioacetate group at the C8 position.

Table 1: Thiol-Ene Reaction Mechanisms

| Mechanism | Initiation | Key Intermediate | Regioselectivity |

| Free-Radical Addition | Photochemical, Thermal, or Chemical Initiator | Thiyl Radical (AcS•) | Anti-Markovnikov |

| Michael Addition | Base or Nucleophile Catalyst | Thiolate Anion (AcS⁻) | Conjugate Addition |

Reductive Cleavage of Thiiranes

An alternative synthetic strategy involves the formation and subsequent ring-opening of thiiranes (also known as episulfides). Thiiranes are three-membered heterocyclic compounds containing a sulfur atom. For the synthesis of menthane-skeleton thiols, which are direct precursors to Menthone-8-thioacetate, a relevant starting material is limonene. encyclopedia.pub

The synthesis begins with the epoxidation of a limonene derivative to form an epoxide. This epoxide is then treated with a sulfur source, such as thiourea, to convert the oxirane ring into a thiirane ring, yielding a para-menthane thiirane. encyclopedia.pub The crucial step is the reductive cleavage of this thiirane ring. This is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄). encyclopedia.pub The reduction opens the strained three-membered ring to produce the corresponding thiols. For example, the reduction of cis-1,2-epithio-p-ment-8-ene proceeds readily to yield a mixture of thiols. encyclopedia.pub Once the desired p-menthane-8-thiol is obtained, it can be easily converted to trans-Menthone-8-thioacetate via acetylation.

Reductive Cleavage of Menthone Thioketals/Dithiolanes

Thioketals, particularly dithiolanes, serve as valuable intermediates in the synthesis of monoterpene thiols. This method involves the protection of the ketone functionality of menthone as a dithiolane, followed by reductive cleavage to unmask a thiol group.

Specifically, menthone can be reacted with a dithiol under acidic conditions to form a menthone dithiolane. The subsequent reductive cleavage of this dithiolane using a potent reagent like n-butyllithium (n-BuLi) leads to the formation of a diastereomeric mixture of menthanethiol and neomenthanethiol. nih.gov These thiols are the immediate precursors that can be acetylated with a reagent like acetic anhydride to yield the corresponding Menthone-8-thioacetate isomers. nih.gov This approach effectively transforms the carbonyl carbon of the original menthone into a thiol-bearing carbon.

Functional Group Transformations of Menthol-Derived Compounds

The synthesis of terpene thioacetates can also be achieved by modifying existing functional groups on readily available starting materials like menthol. This approach is particularly useful for controlling stereochemistry.

A well-established method for the selective preparation of neomenthanethiol involves a two-step process starting from menthol. First, the hydroxyl group of menthol is converted into a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (p-TsCl) in pyridine. In the second step, the tosylate is displaced by a thioacetate nucleophile (AcS⁻), commonly introduced using potassium thioacetate (AcSK). This nucleophilic substitution proceeds via an Sₙ2 mechanism, which results in an inversion of configuration at the chiral center. This stereochemical inversion is a key feature of the reaction, allowing for the synthesis of the neo isomer from the more common menthol. The resulting thioacetate can then be reduced to the target thiol. nih.gov

Control of Stereoselectivity in Synthesis

Diastereoselectivity Optimization and Yield Enhancement

The optimization of reaction conditions is paramount for maximizing the yield of the desired diastereomer. Factors such as temperature, solvent, and the presence of co-solvents or catalysts can dramatically influence the stereochemical course of a reaction.

Table 2: Effect of Reaction Conditions on Diastereoselectivity

| Reaction | Initial Conditions | Optimized Conditions | Initial de (%) | Optimized de (%) |

| Thia-Michael Addition to Pinocarvone | Standard Conditions | THF, -65°C, Pyridine | 33 | 92 |

Influence of Catalysts (e.g., Lewis Acids) on Stereochemical Outcome

Catalysts, particularly Lewis acids, play a crucial role in controlling the stereochemical outcome of synthetic transformations leading to terpene thiols and their derivatives. The choice of Lewis acid can determine the reaction pathway, influence selectivity, and in some cases, induce skeletal rearrangements. mdpi.com

In the context of electrophilic addition of sulfur nucleophiles to terpenes, different Lewis acids can lead to vastly different product distributions. For example, in the reaction of H₂S with α-pinene, a strong Lewis acid like AlBr₃ promotes a pinene-menthane rearrangement, while a softer Lewis acid such as ethylaluminum dichloride (EtAlCl₂) stereoselectively catalyzes the anti-addition of H₂S to yield trans-pinane-2-thiol. mdpi.com An even stronger Lewis acid like BF₃·Et₂O can cause a Wagner-Meerwein rearrangement. mdpi.com

Similarly, the addition of thioacetic acid to camphene shows a strong catalyst dependence. While catalyst-free conditions favor the anti-Markovnikov product, the use of various Lewis and Brønsted acids (e.g., TfOH, InCl₃, In(OTf)₃) can be used to selectively generate either the Markovnikov product or rearranged products with high yield. encyclopedia.pub This highlights the power of catalyst selection in directing the regioselectivity and stereoselectivity of C-S bond formation, a principle directly applicable to the stereocontrolled synthesis of trans-Menthone-8-thioacetate from unsaturated precursors.

Stereoretentive Synthesis Strategies in Methane Derivatives

The synthesis of p-menthane (B155814) derivatives with desired stereochemistry often requires carefully chosen starting materials and reaction conditions. nih.gov A common strategy for synthesizing both cis- and trans-menthone-8-thioacetate involves the acetylation of para-mentha-8-thiolone. google.com This method is noted for being mild, simple, and high-yielding, with minimal isomer formation. google.com The process uses para-mentha-8-thiolone as the starting material, which is acetylated using acetic anhydride with anhydrous sodium acetate as a catalyst. google.comsmolecule.com The reaction is typically carried out at temperatures between 80°C and 140°C under vacuum, with a reaction time of 20 to 40 hours. google.comsmolecule.com During the reaction, the acetic acid generated is distilled off to drive the equilibrium towards the product. google.com

The stereochemistry of the final product is influenced by the starting material and the reaction mechanism. For instance, in other menthane systems, the substitution of a tosylate group with a thioacetate proceeds with an inversion of the chiral center via an SN2 mechanism, allowing for the selective formation of a specific diastereomer. nih.gov

Challenges and Side Reactions in Synthetic Pathways

The synthesis of Menthone-8-thioacetate, trans- is not without its challenges. Several side reactions can occur, leading to the formation of isomers, by-products, and rearranged structures.

While the acetylation of para-mentha-8-thiolone is reported to produce few isomers, the potential for forming both cis and trans isomers exists. google.com The control of stereochemistry is a crucial aspect of synthesizing menthane derivatives. researchgate.net In related reactions, such as the thiol-ene reaction on unsaturated glycosides, the spatial arrangement of substituents can significantly impact the regio- and stereochemical outcome. nih.gov For example, an axial substituent can shield one face of a double bond, directing the attack of a radical to the opposite face. nih.gov While not directly analogous, this illustrates the principle that steric hindrance and electronic effects play a vital role in determining the stereoselectivity of reactions in cyclic systems like menthanes.

A significant challenge in the synthesis of menthone derivatives is the formation of by-products. Pulegone is a common by-product in reactions involving menthone and its derivatives. google.com For instance, the synthesis of 8-mercapto-p-menthanone (thiomenthone) is achieved through the reaction of pulegone with hydrogen sulfide (B99878). scentree.coscentree.co This indicates a potential reverse reaction or side reaction pathway where menthone-related structures can revert to or form pulegone under certain conditions.

Another potential by-product is the formation of diols. In the synthesis of p-menthane thiiranes from epoxides, diols can be formed as a by-product due to the acid hydrolysis of the starting epoxide. nih.govencyclopedia.pub Although this is a different reaction, it highlights the susceptibility of related structures to hydrolysis, which could potentially lead to diol formation in the synthesis of Menthone-8-thioacetate, trans- if water is present.

Skeletal rearrangements are a known phenomenon in the chemistry of terpenes, including menthane derivatives. nih.gov These rearrangements can be triggered by acidic conditions or the formation of carbocation intermediates. nih.gov For example, the reaction of α-pinene with hydrogen sulfide in the presence of a strong Lewis acid like BF3·Et2O can lead to a Wagner-Meerwein rearrangement to yield isobornanethiol. nih.gov Similarly, the addition of H2S to α-pinene catalyzed by AlBr3 involves a pinene–menthane rearrangement. nih.gov While specific instances of skeletal rearrangements during the synthesis of trans-Menthone-8-thioacetate are not detailed in the provided context, the potential for such rearrangements exists, especially if acidic catalysts or high temperatures are used.

Thiolation reactions can sometimes suffer from a lack of selectivity. The addition of hydrogen sulfide to limonene, another p-menthane derivative, proceeds with no regioselectivity in the presence of AlCl3, leading to a mixture of thiols. nih.gov The selectivity of thiol-yne and thiol-ene reactions can be influenced by various factors, including the catalyst, solvent, and initiator. nih.govnih.govrsc.orgsemanticscholar.org For instance, visible light photoredox catalysis has been shown to provide a method for selective thiol-yne additions. nih.gov The choice of reaction conditions is therefore critical to control the selectivity of the thiolation step in the synthesis of menthane thiols and their derivatives.

Data Tables

Table 1: Synthetic Parameters for Menthone-8-thioacetate

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | para-mentha-8-thiolone | google.comsmolecule.com |

| Reagent | Acetic anhydride | google.comsmolecule.com |

| Catalyst | Anhydrous sodium acetate | google.comsmolecule.com |

| Temperature | 80-140 °C | google.comsmolecule.com |

| Reaction Time | 20-40 hours | google.comsmolecule.com |

Table 2: Common By-products in Related Menthane Derivative Syntheses

| By-product | Precursor/Reaction Type | Reference |

|---|---|---|

| Pulegone | Synthesis of 8-mercapto-p-menthanone | google.comscentree.coscentree.co |

Chemical Reactivity and Derivatization of Menthone 8 Thioacetate, Trans

Thioester Hydrolysis and Thiol Generation

The thioester linkage in Menthone-8-thioacetate, trans- is susceptible to hydrolysis, a reaction that cleaves the sulfur-acyl bond to generate the corresponding thiol, p-menthane-8-thiol-3-one, and acetic acid. This transformation is typically carried out in aqueous conditions and can be catalyzed by the presence of acids. The hydrolysis provides a straightforward route to the free thiol, which can then be utilized in subsequent synthetic steps.

This reaction is a fundamental transformation for unmasking the thiol functionality, which is often protected as a thioester due to the higher stability and lower odor of the latter.

Nucleophilic Addition Reactions (e.g., Michael Addition with Thioacids)

While specific examples involving Menthone-8-thioacetate, trans- are not extensively documented in publicly available research, the principles of nucleophilic addition reactions are applicable. The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

In the context of thioacids, such as thioacetic acid, these can act as sulfur nucleophiles in Michael additions. Although Menthone-8-thioacetate, trans- itself is a saturated ketone, its derivatives or reaction partners could feature α,β-unsaturation, making them suitable substrates for such additions. The general mechanism involves the addition of the thiolate, generated from the thioacid, to the β-carbon of the unsaturated system.

Table 1: General Scheme of Michael Addition with Thioacetic Acid

| Reactant 1 (Michael Acceptor) | Reactant 2 (Nucleophile) | Product |

| α,β-Unsaturated Ketone | Thioacetic Acid | β-Thioacetyl Ketone |

This type of reaction is a powerful tool for introducing sulfur functionality into organic molecules.

Reactions Involving Chiral Boron Enolates Derived from Thioacetates

Chiral boron enolates derived from thioacetates are valuable reagents in enantioselective aldol (B89426) reactions. These reactions involve the condensation of the enolate with an aldehyde to form a β-hydroxy thioester. The stereochemistry of the newly formed chiral centers is controlled by the chiral auxiliary or ligand attached to the boron atom. The resulting aldol adducts are versatile intermediates that can be further transformed into a variety of complex molecules.

The β-hydroxy thioester products obtained from aldol reactions can be further functionalized. For instance, the enolate can be trapped with an electrophilic halogen source to introduce a halogen atom at the α-position. Subsequent reduction of the thioester can then yield α-halo-β-hydroxy derivatives, which are important building blocks in organic synthesis.

The principles of using chiral boron enolates from thioacetates have been extended to solid-phase synthesis. This methodology allows for the efficient construction of libraries of compounds with high stereochemical purity. By anchoring a substrate to a solid support, the reactions can be driven to completion, and purification is simplified to a washing step. This approach holds promise for the high-throughput synthesis of complex, stereochemically defined molecules.

Derivatization for Complex Molecule Synthesis (as Synthons)

The chemical transformations discussed above underscore the potential of Menthone-8-thioacetate, trans- as a versatile synthon in the synthesis of more complex molecules. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis.

The ability to selectively hydrolyze the thioester to a thiol, or to generate a chiral enolate for stereocontrolled reactions, allows for the introduction of the menthone scaffold into larger, more intricate structures. This is particularly valuable in the synthesis of natural products and their analogues, where the stereochemistry of the menthone core can be used to influence the stereochemical outcome of subsequent reactions. The derivatization of Menthone-8-thioacetate, trans- opens avenues for the creation of novel compounds with potential applications in various fields of chemistry.

General Reactivity of Organosulfur Compounds in Synthetic Transformations

Organosulfur compounds are a broad class of molecules that contain at least one carbon-sulfur bond. taylorandfrancis.com Their diverse reactivity makes them crucial building blocks and intermediates in organic synthesis. thieme-connect.denih.gov The versatility of sulfur arises from its ability to exist in various oxidation states, from -2 (in thiols and sulfides) to +6 (in sulfones), and its capacity to form stable bonds with carbon and other heteroatoms. thieme-connect.de This section will provide an overview of the general reactivity of key classes of organosulfur compounds relevant to synthetic transformations.

Thioesters, with the general structure R-C(=O)-S-R', are important intermediates in both organic synthesis and various metabolic pathways. wikipedia.orgfiveable.me They are more reactive than their oxygen-containing ester counterparts, a property attributed to the weaker carbon-sulfur bond compared to the carbon-oxygen bond. fiveable.me This enhanced reactivity makes them excellent acylating agents, capable of transferring an acyl group to nucleophiles. gonzaga.edu Thioesters can undergo hydrolysis to yield carboxylic acids and thiols. wikipedia.org They also participate in a variety of other transformations, including nucleophilic acyl substitutions to create new functional groups and the formation of carbon-carbon bonds. fiveable.megonzaga.edu For instance, thioesters can be converted into esters in a related reaction. wikipedia.org The α-hydrogens of thioesters are acidic and can be deprotonated to form enolates, which can then act as nucleophiles in reactions like aldol additions. gonzaga.edu

A primary transformation of thioacetates is their conversion to thiols (R-SH). ias.ac.in This deprotection or deacetylation is a common step in synthesis, as the thioacetate (B1230152) group serves as a stable protecting group for the more reactive thiol functionality. sigmaaldrich.comsigmaaldrich.com The cleavage of the thioacetate can be achieved under various conditions:

Basic Hydrolysis : Reagents like sodium hydroxide, potassium hydroxide, or ammonia can be used to hydrolyze the thioester bond. ias.ac.insigmaaldrich.comthieme-connect.de

Acidic Conditions : Methods employing acetyl chloride in methanol have been developed for the deacetylation of thioacetates under mild, acidic conditions. tandfonline.com

Enzymatic Hydrolysis : Specific enzymes, such as pig liver esterase (PLE), can chemo- and stereoselectively hydrolyze thioacetates to produce the corresponding thiols. thieme-connect.denih.gov

Reductive Cleavage : Reagents like lithium aluminum hydride can reduce the thioester to a thiol. ias.ac.in

The table below summarizes various methods for the deprotection of thioacetates to form thiols.

| Reagent/Catalyst | Conditions | Substrate Type | Yield | Reference |

| Sodium Hydroxide (NaOH) | Ethanol, Reflux | Aliphatic Thioacetate | Good | sigmaaldrich.comsigmaaldrich.com |

| Acetyl Chloride/Methanol | Room Temperature | Aromatic & Aliphatic Thioacetate | High | tandfonline.com |

| Pig Liver Esterase (PLE) | pH 8.0 Buffer, 30 °C | α-terpineol thioacetates | 88% | nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | N/A | General Thioacetates | Good | ias.ac.in |

| Tetrabutylammonium Cyanide (TBACN) | Methanol, Room Temp. | Aliphatic Thioacetates | >80% | ias.ac.in |

Thiols themselves are highly versatile functional groups in organic synthesis. wikipedia.org They are more acidic and more nucleophilic than alcohols. wikipedia.org Thiols can be readily oxidized to form disulfides (R-S-S-R'), a reversible reaction that is important in various chemical and biological contexts. wikipedia.org They react with aldehydes and ketones to form thioacetals and thioketals, respectively, which are stable and often used as protecting groups for carbonyls. britannica.comresearchgate.net Furthermore, the nucleophilicity of thiols allows them to participate in Michael additions and other nucleophilic substitution reactions. researchgate.net

Sulfides (R-S-R'), also known as thioethers, are characterized by C-S-C bonds. wikipedia.org Compared to C-C bonds, C-S bonds are longer and weaker. wikipedia.org Sulfides can be prepared through the reaction of a thiol with an alkyl halide. britannica.com A key reaction of sulfides is their oxidation, which can selectively yield sulfoxides (R-S(=O)-R') or, with stronger oxidizing agents, sulfones (R-S(=O)₂-R'). These oxidized forms of sulfur compounds have distinct chemical properties and are valuable in their own right. For example, sulfonium ylides, derived from sulfonium salts, are important reagents for forming epoxides and for participating in rearrangements like the Stevens rearrangement. wikipedia.org

Radical-mediated reactions involving organosulfur compounds, particularly those derived from thioacids and thioacetates, have gained importance. rsc.org Thiyl radicals (RS•) can be generated from the homolytic cleavage of the S-H bond in thiols or thioacids. rsc.org These radicals readily participate in addition reactions across alkenes and alkynes, such as in the acyl thiol-ene reaction, which proceeds with anti-Markovnikov selectivity to form thioesters. rsc.org This radical-based approach offers a mild and chemoselective method for synthesizing a diverse range of organic molecules. rsc.org

Applications in Advanced Organic Synthesis and Methodology

Chiral Building Block Utilization

The structurally defined stereocenters of trans-Menthone-8-thioacetate make it an attractive chiral building block for the synthesis of complex molecules. In principle, the menthone framework can be elaborated upon to construct other chiral compounds, where the stereochemistry of the final product is dictated by the starting material. The thioacetate (B1230152) functionality at the 8-position offers a handle for a variety of chemical transformations.

While specific examples of the direct use of trans-Menthone-8-thioacetate as a building block in the total synthesis of complex natural products are not extensively detailed in publicly available literature, the strategy of employing chiral terpenes is a well-established practice in organic synthesis. For instance, derivatives of menthol (B31143) and other terpenes are commonly used to introduce chirality in the early stages of a synthetic sequence. The conversion of these chiral building blocks into more complex structures is a cornerstone of asymmetric synthesis.

Table 1: Potential Synthetic Transformations of trans-Menthone-8-thioacetate as a Chiral Building Block

| Transformation | Reagents and Conditions | Potential Product |

| Hydrolysis of Thioacetate | Acid or Base Catalysis | 8-Mercapto-trans-menthone |

| Reduction of Ketone | e.g., NaBH4, L-Selectride® | 8-Thioacetyl-trans-menthol |

| Alkylation at C-2 | LDA, Alkyl Halide | 2-Alkyl-trans-menthone-8-thioacetate |

| Wittig Reaction | Phosphonium Ylide | 3-(Alkylidene)-trans-menthone-8-thioacetate |

This table represents theoretically viable transformations based on general organic chemistry principles, as specific documented examples for trans-Menthone-8-thioacetate are limited.

Role as Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereoselective formation of new chiral centers. The auxiliary is subsequently removed, having fulfilled its role in controlling the stereochemical outcome of the reaction. Menthone derivatives, due to their rigid bicyclic structure and well-defined stereochemistry, have been explored as chiral auxiliaries.

The steric bulk of the menthone framework in trans-Menthone-8-thioacetate can effectively shield one face of a prochiral substrate, allowing reagents to attack from the less hindered face with high selectivity. The thioacetate group, or the corresponding thiol after hydrolysis, can be used to attach the auxiliary to the substrate.

While detailed studies focusing exclusively on trans-Menthone-8-thioacetate as a chiral auxiliary are not prominent, the broader class of menthane and other monoterpene thiols are recognized for their potential in this regard. diva-portal.orgnih.gov For example, they can be employed in asymmetric aldol (B89426) additions, Diels-Alder reactions, and conjugate additions.

Ligands for Metal Complex Catalysis

The development of chiral ligands for transition metal catalysts is a major focus of asymmetric catalysis. The sulfur atom in the thioacetate group (or the corresponding thiolate) of trans-Menthone-8-thioacetate can act as a coordinating atom for various transition metals, such as palladium, rhodium, and copper. The chiral environment provided by the menthone backbone can then influence the stereochemical course of the catalyzed reaction.

Monoterpene thiols, as a class, have been investigated as chiral ligands in metal-catalyzed reactions. diva-portal.orgnih.gov These reactions include asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The efficacy of such a ligand is typically evaluated by the enantiomeric excess (ee) of the product.

Table 2: Potential Applications of trans-Menthone-8-thioacetate Derived Ligands in Metal Catalysis

| Metal | Reaction Type | Potential Substrate | Potential for High Enantioselectivity |

| Palladium | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | Yes |

| Rhodium | Asymmetric Hydrogenation | Prochiral olefins | Yes |

| Copper | Asymmetric Conjugate Addition | Cyclohexenone | Yes |

This table illustrates potential applications based on the known catalytic activity of related chiral thiol-containing ligands. Specific data for trans-Menthone-8-thioacetate complexes is not widely reported.

Organocatalytic Applications

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral organocatalysts are instrumental in asymmetric synthesis. The functional groups present in trans-Menthone-8-thioacetate, namely the ketone and the thioester, offer possibilities for its application in organocatalysis, either directly or after modification.

For example, the ketone could be converted to a chiral amine or enamine, which are common motifs in organocatalysis. The thiol derived from the thioacetate could also participate in certain catalytic cycles. The field of organocatalysis has seen the successful application of various terpene-derived catalysts. cas.org While specific studies detailing the use of trans-Menthone-8-thioacetate as an organocatalyst are scarce, its structural features are consistent with those of known chiral catalysts.

Use in Green Polymer Synthesis

The principles of green chemistry encourage the use of renewable resources for the synthesis of new materials. Terpenes, being naturally abundant and derived from plants, are considered a renewable feedstock for polymer synthesis. Monoterpene thiols have been identified as potential monomers for the production of "green polymers". diva-portal.orgnih.gov

The thioacetate group of trans-Menthone-8-thioacetate can be converted to a thiol, which can then participate in polymerization reactions such as thiol-ene polymerization. This type of polymerization is known for its high efficiency and atom economy, aligning well with the principles of green chemistry. The resulting polymers would incorporate the chiral menthone unit, potentially leading to materials with interesting chiroptical or biodegradable properties.

While the direct polymerization of trans-Menthone-8-thioacetate is not yet a widely reported industrial process, the exploration of terpene-based monomers is an active area of research aimed at developing sustainable alternatives to petroleum-based polymers.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods

Spectroscopic techniques provide fundamental information regarding the molecular structure and functional groups present in "Menthone-8-thioacetate, trans-."

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of "Menthone-8-thioacetate, trans-." Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "trans-Menthone-8-thioacetate" is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Protons on the cyclohexane (B81311) ring will appear in the aliphatic region, typically between 1.0 and 2.5 ppm. The methyl group protons of the thioacetate (B1230152) moiety would likely resonate as a singlet around 2.3 ppm. The protons of the isopropyl group and the methyl group on the cyclohexane ring will also show characteristic splitting patterns and chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ketone on the cyclohexane ring is expected to have a chemical shift in the range of 210-220 ppm. The carbonyl carbon of the thioester group would appear further upfield, typically around 190-200 ppm. The remaining aliphatic carbons of the cyclohexane ring and the attached alkyl groups will resonate in the 10-60 ppm region.

Predicted NMR Data for Menthone-8-thioacetate, trans-

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~2.3 (s, 3H) | -SC(O)CH₃ | ~215 | C=O (ketone) |

| ~1.0-2.5 (m) | Cyclohexane ring protons | ~195 | C=O (thioester) |

| ~1.0 (d, 3H) | -CH(CH₃)₂ | ~50-60 | Quaternary carbon |

| ~0.9 (d, 3H) | Ring-CH₃ | ~30-50 | Cyclohexane CH, CH₂ |

| ~30 | -SC(O)CH₃ | ||

| ~15-25 | Alkyl CH₃ |

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of "Menthone-8-thioacetate, trans-," as well as for obtaining structural information through fragmentation analysis. The nominal molecular weight of this compound is 228 g/mol , corresponding to its molecular formula of C₁₂H₂₀O₂S. libretexts.org

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A key fragmentation pathway for thioesters is the cleavage of the C-S bond, leading to the formation of an acylium ion. libretexts.org For "trans-Menthone-8-thioacetate," this would result in a prominent peak corresponding to the [CH₃CO]⁺ ion at m/z 43. Another significant fragmentation would likely involve the loss of the thioacetyl group, leading to a fragment representing the menthone radical cation. Further fragmentation of the menthone structure would also be anticipated.

Expected Key Fragments in the Mass Spectrum of Menthone-8-thioacetate, trans-

| m/z | Proposed Fragment |

|---|---|

| 228 | [M]⁺ (Molecular Ion) |

| 153 | [M - SCOCH₃]⁺ |

| 112 | Fragments from menthone moiety |

| 83 | Fragments from menthone moiety |

| 69 | Fragments from menthone moiety |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Infrared (IR) spectroscopy is used to identify the functional groups present in "Menthone-8-thioacetate, trans-." The IR spectrum is expected to show characteristic absorption bands for the ketone and thioester carbonyl groups. The C=O stretching vibration for the ketone is typically observed in the range of 1705-1725 cm⁻¹. Thioesters exhibit a C=O stretching absorption at a slightly lower frequency, generally between 1680 and 1715 cm⁻¹. The spectrum will also display C-H stretching vibrations for the aliphatic parts of the molecule in the region of 2850-3000 cm⁻¹.

Characteristic IR Absorption Bands for Menthone-8-thioacetate, trans-

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | Alkyl |

| ~1715 | C=O Stretch | Ketone |

| ~1690 | C=O Stretch | Thioester |

| ~1350-1470 | C-H Bend | Alkyl |

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for separating "Menthone-8-thioacetate, trans-" from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like "Menthone-8-thioacetate, trans-." In GC-MS, the compound is first separated from other components in a mixture based on its volatility and interaction with the stationary phase of the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that serves as a molecular fingerprint.

The retention time of "trans-Menthone-8-thioacetate" will depend on the specific GC conditions, including the type of column, temperature program, and carrier gas flow rate. The mass spectrum obtained can be compared with spectral libraries for identification or analyzed to confirm the structure based on its fragmentation pattern as described in the Mass Spectrometry section.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantification of organic compounds. The separation principle is the same as in GC-MS. However, instead of a mass spectrometer, a flame ionization detector is used. The FID is highly sensitive to compounds containing carbon-hydrogen bonds and provides a response that is proportional to the mass of the analyte.

For quantitative analysis of "trans-Menthone-8-thioacetate," a calibration curve is typically constructed by analyzing standard solutions of known concentrations. The peak area of the analyte in a sample can then be used to determine its concentration by interpolation from the calibration curve. The retention time in GC-FID, similar to GC-MS, is a key parameter for the identification of the compound under specific analytical conditions. The analysis of flavor and fragrance compounds often utilizes GC-FID for quality control and quantification.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free sample preparation and analysis technique ideal for the characterization and quantification of volatile and semi-volatile compounds like "Menthone-8-thioacetate, trans-". This method relies on the partitioning of analytes between the sample matrix, the headspace above the sample, and a coated fiber, which is then thermally desorbed into the GC-MS system. mdpi.com

The successful application of HS-SPME-GC-MS for the analysis of "Menthone-8-thioacetate, trans-" hinges on the careful optimization of several experimental parameters to maximize extraction efficiency and sensitivity. mdpi.com Key parameters include the choice of SPME fiber coating, extraction time and temperature, and the sample matrix conditions. For flavor compounds similar to "Menthone-8-thioacetate, trans-", fibers with coatings such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are often employed due to their high affinity for a wide range of volatile organic compounds. nih.govunica.it

The analysis of related flavor compounds in serum samples has demonstrated the high sensitivity of this technique, with limits of detection (LOD) and quantification (LOQ) in the low nanogram per milliliter (ng/mL) range. nih.govresearchgate.net For instance, in the analysis of menthone and isomenthone (B49636), an LOD of 2.1 ng/mL and an LOQ of 3.1 ng/mL have been achieved. nih.govresearchgate.net This level of sensitivity is crucial for detecting "Menthone-8-thioacetate, trans-" in matrices where it may be present in trace amounts.

A typical HS-SPME-GC-MS analytical workflow for "Menthone-8-thioacetate, trans-" would involve the following steps:

Sample Preparation: The sample containing "Menthone-8-thioacetate, trans-" is placed in a sealed vial.

Extraction: The SPME fiber is exposed to the headspace above the sample for a predetermined time and at a specific temperature to allow for the adsorption of volatile compounds.

Desorption and Analysis: The fiber is then retracted and inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation.

Detection: The separated compounds are subsequently detected and identified by a mass spectrometer.

The resulting data from the GC-MS analysis provides both qualitative information (mass spectrum for compound identification) and quantitative data (peak area for concentration determination). The table below summarizes typical parameters that could be employed for the analysis of "Menthone-8-thioacetate, trans-" based on methodologies used for similar compounds. nih.govmdpi.com

| Parameter | Typical Value/Condition |

|---|---|

| SPME Fiber Coating | DVB/CAR/PDMS |

| Extraction Temperature | 40-60 °C |

| Extraction Time | 20-40 minutes |

| GC Column | DB-5ms or equivalent non-polar column |

| Injector Temperature | 250 °C (for thermal desorption) |

| Oven Temperature Program | Initial temperature of 40-60 °C, ramped to 250-280 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-400 |

Preparative Capillary Gas Chromatography for Isolation

For applications requiring a high-purity standard of "Menthone-8-thioacetate, trans-", such as for spectroscopic analysis (e.g., NMR) or sensory evaluation, preparative capillary gas chromatography (prep-GC) is an invaluable isolation technique. nih.govresearchgate.net This method allows for the separation of individual components from a complex mixture with high resolution, followed by the collection of the desired compound. nih.govresearchgate.net

A preparative GC system is conceptually similar to an analytical GC, but it is equipped with a fraction collector at the column outlet to trap the eluting compounds. researchgate.net A common setup involves a micro-fluidic Deans switch that can direct the effluent from the primary column to either a detector or a collection trap. nih.govsigmaaldrich.com The trap is often a deactivated, uncoated capillary tube that can be cooled to efficiently condense the target analyte. nih.gov

The isolation of menthol (B31143) and menthone from peppermint oil has been successfully demonstrated using a home-built prep-GC system, showcasing the feasibility of this technique for separating structurally similar terpenoid compounds. nih.gov In such a procedure, repeated injections of the sample mixture are made, and the fraction corresponding to the peak of interest is collected each time. nih.gov This cumulative collection allows for the accumulation of a sufficient quantity of the pure compound for subsequent analyses. nih.gov For example, approximately 80 µg of menthol and menthone were collected after 80 repeated injections in one study, which was adequate for detailed ¹H NMR analysis. nih.govresearchgate.net

The efficiency and purity of the isolated "Menthone-8-thioacetate, trans-" would be confirmed by re-analyzing the collected fraction using an analytical GC-MS system. nih.gov The table below outlines the key components and parameters of a preparative capillary GC system suitable for the isolation of "Menthone-8-thioacetate, trans-".

| Component/Parameter | Description/Specification |

|---|---|

| Injector | Split/Splitless injector, operated in splitless mode for sample introduction |

| Column | High-capacity capillary column (e.g., 0.53 mm internal diameter) |

| Effluent Splitting | Micro-fluidic Deans switch to direct flow to detector or collection |

| Detector | Flame Ionization Detector (FID) for monitoring the separation |

| Collection Trap | Deactivated, uncoated capillary tube, potentially cooled with cryogen |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized to achieve baseline separation of the target compound |

Chiral Analysis Methods for Isomer Differentiation

"Menthone-8-thioacetate, trans-" possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can exhibit distinct sensory properties and biological activities. Therefore, the ability to separate and identify the specific isomers present in a sample is of significant importance. Chiral gas chromatography is the primary technique used for this purpose. gcms.cz

Chiral GC utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the enantiomers of the analyte. gcms.cz This results in different retention times for the isomers, enabling their separation and quantification. Derivatized cyclodextrins are commonly used as chiral selectors in the stationary phases of these columns. gcms.cz

The analysis of menthol and its isomers in peppermint oil has been effectively demonstrated using chiral GC, often in a multidimensional GC setup (GCxGC) to resolve co-eluting compounds. gcms.cz For the analysis of "Menthone-8-thioacetate, trans-", a similar approach would be employed. A chiral GC column, such as one with a stationary phase containing a derivatized beta-cyclodextrin, would be used to separate the stereoisomers. gcms.cz The separated isomers would then be detected by a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID).

In a study on the stereospecific activity of recombinant menthone menthol reductase, chiral GC and GC-MS were instrumental in analyzing the interaction with (-)-menthone (B42992) and determining the chirality of the resulting menthol. researchgate.netfao.org This highlights the capability of chiral GC-MS to elucidate stereochemical details in complex biological and chemical systems.

The selection of the appropriate chiral stationary phase is critical for achieving successful separation of the "Menthone-8-thioacetate, trans-" isomers. Different cyclodextrin (B1172386) derivatives exhibit varying selectivities for different classes of compounds. gcms.cz The table below presents some common chiral stationary phases that could be screened for the optimal separation of "Menthone-8-thioacetate, trans-" isomers.

| Chiral Stationary Phase | Common Name/Abbreviation | Potential Applicability |

|---|---|---|

| Permethylated beta-cyclodextrin | Rt-βDEXsm or similar | Separation of a wide range of chiral compounds, including terpenoids |

| 2,3-di-O-acetyl-6-O-TBDMS-beta-cyclodextrin | Chiraldex G-TA | Broad applicability for various enantiomers |

| Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin | Effective for many chiral separations |

Computational Studies

Stereochemical Outcome Prediction and Rationalization

The formation of trans-Menthone-8-thioacetate is a diastereoselective process, the rationale for which has been successfully explained through computational modeling. The stereochemical outcome is determined during the nucleophilic attack of the thiolate on the β-carbon of the α,β-unsaturated ketone in pulegone (B1678340). DFT calculations have been employed to analyze the different possible transition states leading to the various stereoisomers.

The diastereoselectivity of the Michael addition of thiols to (R)-(+)-pulegone is a subject that has been investigated using theoretical calculations. nih.gov These studies reveal that the approach of the nucleophile is sterically hindered by the bulky isopropylidene group of pulegone. The calculations typically involve the optimization of the geometries of the possible transition states and the subsequent calculation of their relative energies. The transition state leading to the trans isomer is generally found to be lower in energy compared to the transition state leading to the cis isomer. This energy difference is attributed to unfavorable steric interactions in the transition state for the cis product, thus rationalizing the experimentally observed preference for the trans configuration.

The computational models consider the conformational preferences of the pulegone ring and the orientation of the attacking nucleophile. The chair-like conformation of the cyclohexenone ring in pulegone positions the methyl group in a pseudo-axial or pseudo-equatorial orientation, influencing the accessibility of the β-carbon. The calculations demonstrate that the attack of the thiolate from the less hindered face of the molecule is energetically more favorable, leading to the formation of the trans adduct.

A plausible mechanism, supported by these computational studies, involves the formation of an enolate intermediate after the initial C-S bond formation. The subsequent protonation of this enolate leads to the final product. The stereochemistry at the newly created chiral center is thus established in the initial nucleophilic addition step.

Reaction Viability Assessment and Energy Profile Evaluation

Computational studies have been crucial in assessing the viability of the thia-Michael addition to pulegone and in evaluating the energy profile of the reaction. nih.gov DFT calculations allow for the determination of the Gibbs free energy of the reaction (ΔG), which indicates the spontaneity of the process. For the addition of thioacetic acid to pulegone, the calculated ΔG is typically negative, confirming that the reaction is thermodynamically favorable.

The energy profile of the base-catalyzed thia-Michael reaction generally proceeds through a multi-step mechanism. nih.govrsc.org The key steps, as elucidated by computational models, are:

Deprotonation of the thiol: In the presence of a base, thioacetic acid is deprotonated to form a thiolate anion. This is a rapid and reversible acid-base reaction.

Protonation of the enolate: The enolate intermediate is then protonated, either by the conjugate acid of the base or by another molecule of the thiol, to yield the final product.

DFT calculations provide the activation energies (ΔG‡) for the key steps, particularly the nucleophilic attack. nih.gov The calculated activation barriers are generally found to be low enough to allow the reaction to proceed at or near room temperature, which is consistent with experimental findings. The energy profile also reveals the relative energies of the reactants, intermediates, transition states, and products, providing a comprehensive picture of the reaction pathway.

The following table summarizes representative computational data for the thia-Michael addition of a generic thiol to an α,β-unsaturated ketone, which serves as a model for the formation of Menthone-8-thioacetate.

| Reaction Step | Calculated Parameter | Representative Value (kcal/mol) | Implication |

| Overall Reaction | Gibbs Free Energy (ΔG) | < 0 | Thermodynamically favorable |

| Nucleophilic Attack | Activation Energy (ΔG‡) | 10 - 20 | Kinetically accessible under mild conditions |

| Enolate Intermediate | Relative Energy | Lower than transition state | A stable intermediate is formed |

Note: The specific values can vary depending on the computational method, basis set, and solvent model used.

Structural Representation of Intermediates and Transition States

A significant contribution of computational studies is the ability to visualize the three-dimensional structures of transient species like intermediates and transition states, which are often difficult to characterize experimentally. For the synthesis of trans-Menthone-8-thioacetate, DFT calculations provide optimized geometries for:

Reactants: The ground state conformations of (R)-(+)-pulegone and thioacetic acid.

Thiolate anion: The structure of the deprotonated thioacetic acid.

Transition State (TS): The geometry of the highest energy point along the reaction coordinate for the nucleophilic attack. In the TS, the C-S bond is partially formed, and the geometry around the β-carbon is distorted from its initial planar configuration. The orientation of the attacking thiolate and the conformation of the pulegone ring in the TS are critical for determining the stereochemical outcome.

Enolate Intermediate: The structure of the intermediate formed after the C-S bond formation. The negative charge is delocalized over the oxygen and α-carbon atoms.

Products: The final, stable structure of trans-Menthone-8-thioacetate.

These structural representations are invaluable for understanding the steric and electronic factors that govern the reactivity and selectivity of the reaction. For instance, the calculated bond lengths and angles in the transition state can provide insights into the nature of the bond-forming process. The visualization of the lowest unoccupied molecular orbital (LUMO) of pulegone can also help to explain the regioselectivity of the nucleophilic attack at the β-carbon.

Q & A

Q. Q. What proteomic or metabolomic approaches can elucidate trans-Menthone-8-thioacetate’s metabolic fate in ecological systems?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with stable isotope tracing (e.g., C-labeled thioacetate) to track degradation pathways. Metagenomic analysis of soil microbiota post-exposure identifies enzymes (e.g., thioesterases) involved in biodegradation. Correlate findings with ecotoxicity models to assess environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.